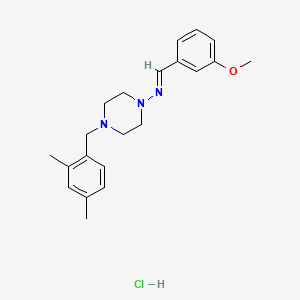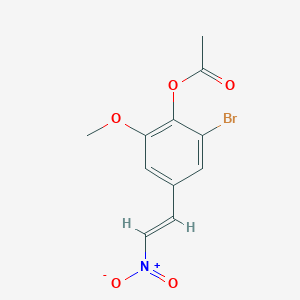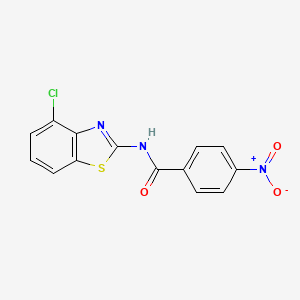
N-(2-hydroxyethyl)-N-phenyl-N'-6-quinoxalinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-N-phenyl-N'-6-quinoxalinylthiourea, commonly known as HQNO, is a synthetic compound that has been extensively studied for its biological properties. HQNO is a potent inhibitor of bacterial respiration and has been shown to exhibit antimicrobial activity against a range of bacteria, including antibiotic-resistant strains.
作用機序
HQNO inhibits bacterial respiration by targeting the cytochrome bc1 complex, which is involved in the electron transport chain. HQNO binds to the Qo site of the cytochrome bc1 complex and blocks the transfer of electrons, leading to a decrease in ATP production and ultimately bacterial death.
Biochemical and Physiological Effects:
HQNO has been shown to induce oxidative stress and DNA damage in bacteria, leading to cell death. HQNO has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
HQNO is a potent inhibitor of bacterial respiration and exhibits antimicrobial activity against a range of bacteria, making it a valuable tool for studying bacterial physiology and developing new antibiotics. However, HQNO is toxic to human cells at high concentrations, limiting its use in clinical settings.
将来の方向性
Future research on HQNO could focus on developing new analogs with improved antimicrobial activity and reduced toxicity to human cells. HQNO could also be used as a tool for studying bacterial physiology and developing new antibiotics. Additionally, HQNO could be explored as a potential cancer therapy, either alone or in combination with other drugs.
合成法
HQNO can be synthesized by the reaction of 2-hydroxyethylamine with 6-chloroquinoxaline-2-thiol, followed by reaction with phenylisothiocyanate. The resulting product is purified by recrystallization to obtain HQNO in a pure form.
科学的研究の応用
HQNO has been extensively studied for its antimicrobial activity against a range of bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. HQNO has also been shown to exhibit antifungal activity against Candida albicans and Cryptococcus neoformans.
特性
IUPAC Name |
1-(2-hydroxyethyl)-1-phenyl-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-11-10-21(14-4-2-1-3-5-14)17(23)20-13-6-7-15-16(12-13)19-9-8-18-15/h1-9,12,22H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEULYMCTKZIAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=S)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-1-phenyl-3-quinoxalin-6-ylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5808735.png)
![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)

![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5808758.png)


![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)


